molecular formula C20H16O3 B13813541 4-Benzyloxy-2-hydroxybenzophenone CAS No. 6079-76-1

4-Benzyloxy-2-hydroxybenzophenone

Cat. No.: B13813541
CAS No.: 6079-76-1
M. Wt: 304.3 g/mol
InChI Key: SXJSETSRWNDWPP-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It is a derivative of benzophenone, characterized by the presence of a benzyloxy group at the 4-position and a hydroxy group at the 2-position on the benzophenone core structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-2-hydroxybenzophenone can be synthesized through the reaction of benzyl chloride with 2,4-dihydroxybenzophenone in the presence of potassium carbonate in refluxing acetone . Another method involves the use of benzyl bromide and 2,4-dihydroxybenzophenone in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide at 100°C for 1.5 hours, yielding a 95% product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-2-hydroxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyloxy-2-hydroxybenzophenone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-2-hydroxybenzophenone is unique due to the presence of both a benzyloxy and a hydroxy group, which confer distinct chemical and physical properties. The benzyloxy group enhances its lipophilicity, while the hydroxy group allows for hydrogen bonding and other interactions, making it versatile for various applications.

Properties

CAS No.

6079-76-1

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone

InChI

InChI=1S/C20H16O3/c21-19-13-17(23-14-15-7-3-1-4-8-15)11-12-18(19)20(22)16-9-5-2-6-10-16/h1-13,21H,14H2

InChI Key

SXJSETSRWNDWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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